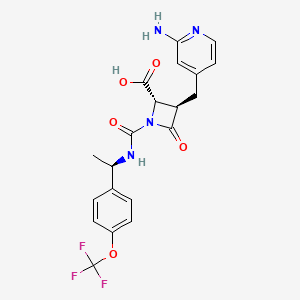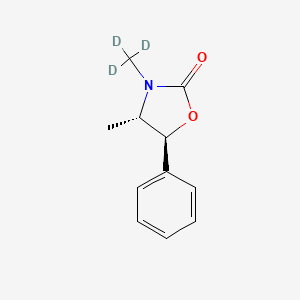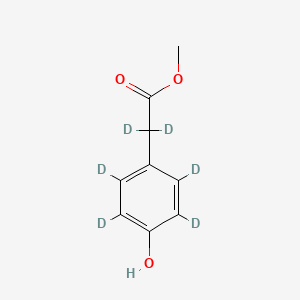
L-Hexaguluronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Hexaguluronic acid is a chemical compound known for its unique structure and properties. It is a linear polysaccharide copolymer composed of six L-guluronic acid units. This compound is derived from marine brown algae and has been studied for its various applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
L-Hexaguluronic acid can be prepared through several synthetic routes and industrial production methods. One common method involves the extraction of alginate from brown algae, followed by degradation, fractionation, and gel chromatography to obtain different degrees of polymerization of β-D-mannuronic acid oligosaccharides . The resulting product is then purified and analyzed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and electrospray ionization mass spectrometry (ESI-MS) .
Chemical Reactions Analysis
L-Hexaguluronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of uronic acids, while reduction can yield corresponding alcohols .
Scientific Research Applications
L-Hexaguluronic acid has a wide range of scientific research applications. In chemistry, it is used as a standard for the analysis and quality control of alginate oligosaccharides . In biology, it is studied for its interactions with proteins and its potential as a drug delivery system . In medicine, this compound has been shown to have protective effects against UVA-induced photo-aging in human keratinocyte cells by improving mitochondrial functions and regulating the SIRT1/pGC-1α pathway . Additionally, it has applications in the food industry, aquaculture, modern agriculture, and daily chemical products .
Mechanism of Action
The mechanism of action of L-Hexaguluronic acid involves its localization to the mitochondria, where it improves mitochondrial functions by increasing respiratory chain complex activities. This leads to an increase in cellular ATP content and NAD+/NADH ratio, alleviating oxidative stress in cells . This compound also regulates the SIRT1/pGC-1α pathway, enhancing cell viability and mitochondrial energy metabolism . The anti-photoaging potential of this compound is associated with the upregulation of MMP and SIRT1, followed by the activation of pGC-1α, D-LOOP, and Mt-TFA, and the transcriptional activation of NRF1/NRF2 .
Comparison with Similar Compounds
L-Hexaguluronic acid can be compared with other similar compounds, such as β-D-mannuronic acid and other alginate oligosaccharides. While β-D-mannuronic acid is another component of alginate, this compound is unique due to its specific structure and properties . Other similar compounds include various degrees of polymerization of alginate oligosaccharides, which differ in their biological activities and applications . The uniqueness of this compound lies in its ability to improve mitochondrial functions and regulate specific cellular pathways, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C36H50O37 |
|---|---|
Molecular Weight |
1074.8 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H50O37/c37-1-2(38)19(25(50)51)69-32(9(1)45)65-15-4(40)11(47)34(71-21(15)27(54)55)67-17-6(42)13(49)36(73-23(17)29(58)59)68-18-7(43)12(48)35(72-24(18)30(60)61)66-16-5(41)10(46)33(70-22(16)28(56)57)64-14-3(39)8(44)31(62)63-20(14)26(52)53/h1-24,31-49,62H,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t1-,2-,3+,4+,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,31+,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
SAJWPTZTWGBOFP-CAURGGIBSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
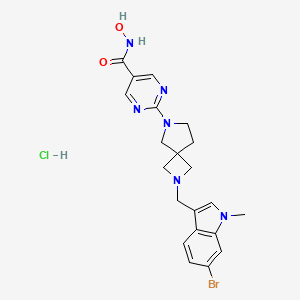
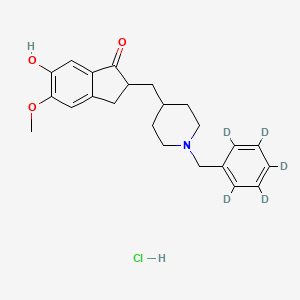
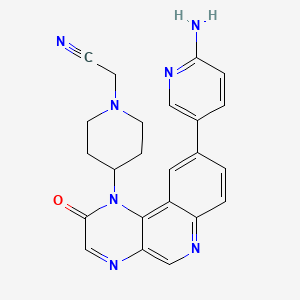
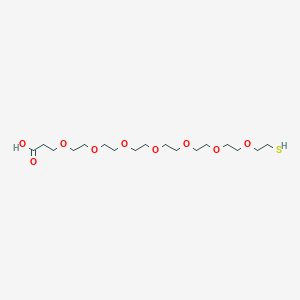

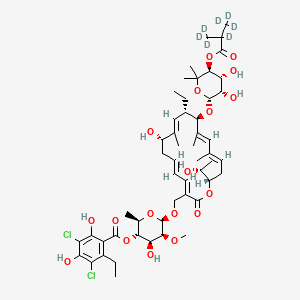
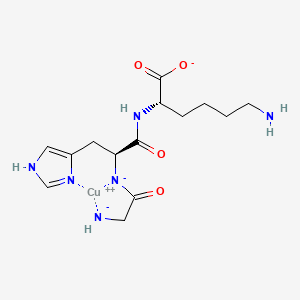
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
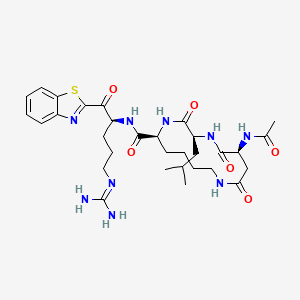
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
